molecular formula C23H18FN3O5 B2658907 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 1171202-79-1

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2658907
CAS No.: 1171202-79-1
M. Wt: 435.411
InChI Key: BQRJYTPWQNXWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule characterized by two isoxazole rings linked via an acetamide bridge. Key structural features include:

  • Isoxazole core: Both rings are substituted with aromatic groups.
  • Dihydrobenzodioxin moiety: A fused bicyclic ether system attached to one isoxazole.
  • 4-Fluorophenyl group: A fluorine-substituted benzene ring on the second isoxazole.
  • Acetamide linker: Connects the two heterocyclic systems, enabling conformational flexibility.

This compound’s design likely aims to optimize bioactivity through balanced lipophilicity (via the fluorophenyl group) and electronic modulation (via the dihydrobenzodioxin).

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5/c24-16-4-1-14(2-5-16)20-11-18(27-31-20)13-25-23(28)12-17-10-21(32-26-17)15-3-6-19-22(9-15)30-8-7-29-19/h1-6,9-11H,7-8,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJYTPWQNXWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.

    Introduction of the Dihydrobenzo[dioxin] Moiety: The dihydrobenzo[dioxin] group can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

    Coupling Reactions: The final step involves coupling the isoxazole intermediates with the dihydrobenzo[dioxin] derivative using reagents such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole rings, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole rings, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its interactions with various biological targets.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. For instance, the presence of the fluorophenyl group suggests potential activity against certain types of cancer cells.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. For example, the compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide/Acetamide Families

lists structurally related compounds with similarity scores ranging from 0.86 to 0.93. Key comparisons are summarized below:

Compound Name Substituent R₁ Substituent R₂ Similarity Score Key Structural Differences vs. Target Compound
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Methyl (isoxazole) Methylsulfonamido 0.86 Sulfonamide linker; lacks dihydrobenzodioxin
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro (acetamide) Methyl (isoxazole) 0.94 Chloro substituent; sulfamoyl-phenyl linkage
3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide Chloro (propanamide) Methyl (isoxazole) 0.91 Longer aliphatic chain; no aromatic bicyclic systems
3-({4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid Carboxylic acid Methyl (isoxazole) 0.89 Ionizable carboxylate; reduced lipophilicity

Key Observations :

  • The target compound’s dihydrobenzodioxin and 4-fluorophenyl groups distinguish it from sulfonamide-based analogs, which prioritize sulfamoyl linkages and smaller substituents (e.g., methyl, chloro) .

Electronic and Steric Effects

highlights that van der Waals descriptors and electronic properties govern bioactivity in congeneric series. For the target compound:

  • Electron-withdrawing fluorine on the phenyl ring may enhance metabolic stability and dipole interactions vs. methyl or chloro groups in analogs .

Research Findings and Theoretical Predictions

While direct biological data for the target compound are unavailable, insights from analogs suggest:

  • Enhanced solubility: The fluorophenyl group may improve aqueous solubility vs. non-polar methyl substituents in compounds .
  • Antimicrobial activity : Isoxazole derivatives with halogen substituents (e.g., chloro in ) exhibit broad-spectrum activity, implying the fluorine analog could have similar efficacy .

Biological Activity

The compound 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique structure that combines isoxazole rings with a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, and its molecular weight is approximately 341.37 g/mol. The presence of the fluorophenyl group and the acetamide functionality may contribute to its biological properties.

Biological Activity

Antiviral Properties : Recent studies indicate that isoxazole derivatives exhibit antiviral activity against various viruses. For instance, compounds with similar structures have shown efficacy against Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV), suggesting that Compound A may possess antiviral properties as well .

Cytotoxicity : The cytotoxic effects of compounds containing the benzodioxane structure have been documented. A study highlighted that certain benzodioxane derivatives demonstrated significant cytotoxicity in various cancer cell lines, indicating a potential application in oncology . The cytotoxicity of Compound A needs to be evaluated through assays such as MTT or resazurin viability tests.

Anti-inflammatory Effects : The benzodioxane moiety has been associated with anti-inflammatory activities. For example, derivatives have been reported to inhibit inflammatory pathways effectively . Given the structural similarities, Compound A may also exhibit similar anti-inflammatory properties.

1. Synthesis and Characterization

The synthesis of Compound A involves multi-step reactions starting from commercially available precursors. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2. Biological Assays

In vitro studies are crucial for assessing the biological activity of Compound A:

  • Antiviral Assay : Evaluating the compound's ability to inhibit viral replication in cell cultures infected with TBEV or WNV.
  • Cytotoxicity Assay : Testing against various cancer cell lines (e.g., MCF-7 breast cancer cells) to determine IC50 values.
Activity Type Tested Compounds IC50/EC50 Values Remarks
AntiviralCompound ATBDPotential against TBEV
CytotoxicityBenzodioxane Derivatives20–64 µMSignificant cytotoxicity observed
Anti-inflammatoryBenzodioxane DerivativesTBDInhibitory effect on inflammation

3. Structural Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of Compound A. Modifications to the isoxazole or benzodioxane portions could enhance its efficacy or reduce toxicity.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including:

  • Isoxazole ring formation via cyclization of nitrile oxides with alkynes under microwave-assisted conditions to enhance efficiency .
  • Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the isoxazole-acetamide core to the fluorophenyl-methylisoxazole moiety .
  • Purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures to achieve >95% purity . Optimization tips: Use high-throughput screening to identify ideal catalysts (e.g., Pd₂(dba)₃ for cross-coupling) and monitor reactions with TLC/HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substituent positions on the isoxazole and dihydrobenzodioxin rings .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+ mode to detect [M+H]⁺ ions) .
  • HPLC-PDA with a C18 column (MeCN/H₂O gradient) to assess purity and detect trace by-products .

Q. How can researchers design preliminary biological activity assays for this compound?

  • In vitro screening : Test anti-proliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Target engagement : Use fluorescence polarization assays to evaluate binding affinity to kinases or GPCRs, given the compound’s heterocyclic motifs .
  • Solubility assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and guide formulation studies .

Advanced Research Questions

Q. How can computational tools streamline reaction design and mechanistic studies?

  • Reaction path searching : Apply quantum chemical calculations (e.g., DFT with Gaussian 16) to map energy profiles for key steps like amide bond formation .
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for heterocyclic couplings .
  • In silico toxicity screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with reduced hepatotoxicity risks .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, catalyst loading) and minimize batch variability .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitrile oxide cyclization) to improve safety and reproducibility .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .

Q. How do structural modifications influence metabolic stability in vivo?

  • Isotope labeling : Synthesize a ¹⁴C-labeled analog for mass balance studies in rodents to track metabolite formation .
  • CYP450 inhibition assays : Test interactions with human liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.